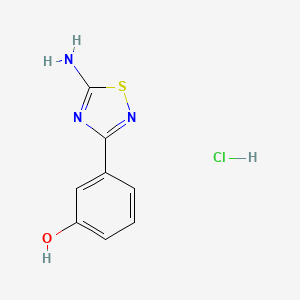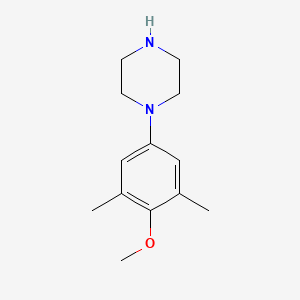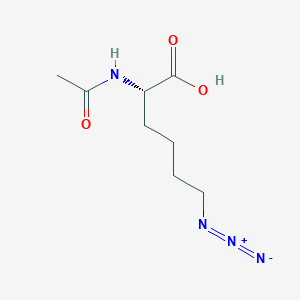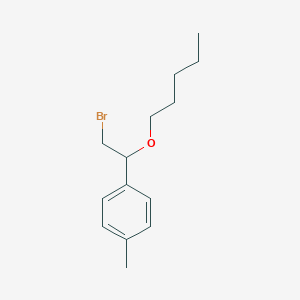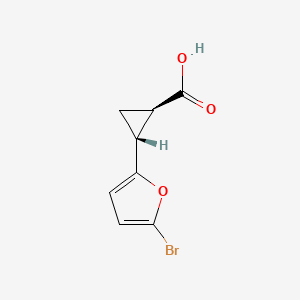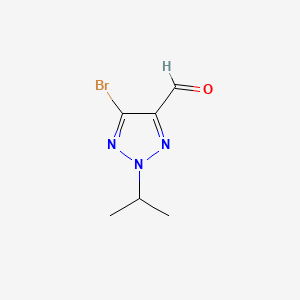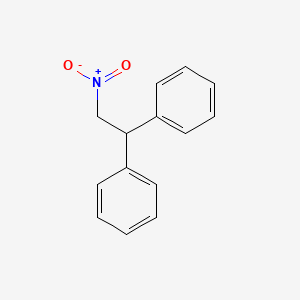
Benzene, 1,1'-(2-nitroethylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitro-1-phenylethyl)benzene is an organic compound that belongs to the class of nitro compounds It consists of a benzene ring substituted with a nitro group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitro-1-phenylethyl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of phenylethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of (2-nitro-1-phenylethyl)benzene may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-phenylethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring.
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of (2-amino-1-phenylethyl)benzene.
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Scientific Research Applications
(2-Nitro-1-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-nitro-1-phenylethyl)benzene involves its interaction with molecular targets through its nitro and phenylethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenylethyl group can influence the compound’s binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler nitro compound with a single nitro group attached to the benzene ring.
Phenylethylamine: A compound with a phenylethyl group but lacking the nitro group.
(2-Nitro-1-phenylethyl)amine: A related compound where the nitro group is reduced to an amino group.
Uniqueness
(2-Nitro-1-phenylethyl)benzene is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
5582-87-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2-nitro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
VDNFXIRVUATOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
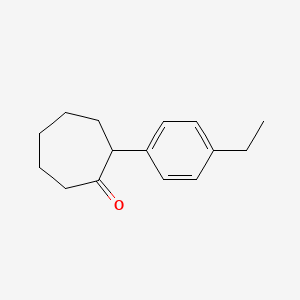
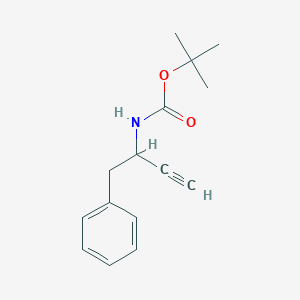
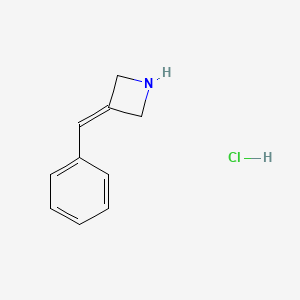
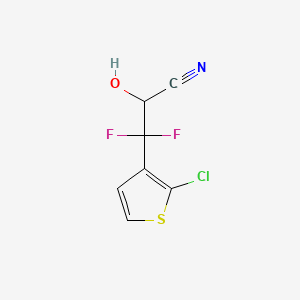
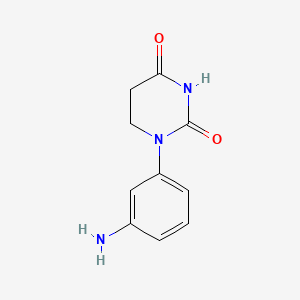
![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
